molecular formula C20H25ClN2O4S B13368175 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B13368175
M. Wt: 424.9 g/mol
InChI Key: OPKFNEBLSDWXNM-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with 5-chloro-2-ethoxyphenyl and 2-ethoxyphenyl groups, along with a sulfonyl functional group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 4-(2-ethoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using advanced purification techniques and scaling up the reaction.

Chemical Reactions Analysis

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding phenols or amines.

Scientific Research Applications

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a similar structure but with a fluorine atom instead of an ethoxy group, which may result in different biological activities and properties.

    1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine: This compound has an ethyl group instead of an ethoxy group, which may affect its reactivity and applications.

    1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C20H25ClN2O4S/c1-3-26-18-8-6-5-7-17(18)22-11-13-23(14-12-22)28(24,25)20-15-16(21)9-10-19(20)27-4-2/h5-10,15H,3-4,11-14H2,1-2H3

InChI Key

OPKFNEBLSDWXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC

Origin of Product

United States

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